molecular formula C8H17ClN2O B1319255 N-Propyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236267-64-3

N-Propyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1319255
CAS No.: 1236267-64-3
M. Wt: 192.68 g/mol
InChI Key: GRSWZDLSMQNNDS-UHFFFAOYSA-N
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Description

“N-Propyl-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the formula C₈H₁₇ClN₂O . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Antimicrobial Applications

N-Propyl-2-pyrrolidinecarboxamide hydrochloride and its derivatives have been explored for antimicrobial applications. A study by Zhuravel et al. (2005) synthesized novel carboxamides and found that they exhibited significant activity against bacterial and fungal strains, showing potential as antimicrobial agents (Zhuravel et al., 2005).

Synthesis of Heterocyclic Compounds

In the field of organic synthesis, compounds related to this compound have been used as intermediates. Calvo et al. (2002) reported using Weinreb amides for synthesizing 2,3-dihydropyrrolizines, demonstrating the compound's utility in organic synthesis (Calvo et al., 2002).

Spectroscopic Studies and Derivatization

Nycz et al. (2016) identified and studied the properties of novel hydrochloride salts of cathinones using spectroscopic methods. Their research highlights the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).

Synthesis of Polysubstituted Pyrroles and Pyridines

Cacchi et al. (2008) utilized N-Propargylic beta-enaminones, related to this compound, for synthesizing polysubstituted pyrroles and pyridines. This work contributes to the development of novel compounds in medicinal chemistry (Cacchi et al., 2008).

Synthesis of Antiinflammatory Agents

Rajasekaran et al. (1999) synthesized derivatives of N-hydroxy methyl 2(4-isobutyl phenyl) propionamide, including those with pyrrolidine, demonstrating potent antiinflammatory activity. This underscores the compound's potential in developing new antiinflammatory drugs (Rajasekaran et al., 1999).

Development of Antipsychotic Agents

Norman et al. (1996) explored heterocyclic analogues of carboxamides, including pyridinecarboxamides, as potential antipsychotic agents. This research indicates the compound's potential application in the field of neuropsychiatric drug development (Norman et al., 1996).

Safety and Hazards

“N-Propyl-2-pyrrolidinecarboxamide hydrochloride” is classified as an irritant . It’s important to handle this compound with care, using appropriate safety measures.

Future Directions

Pyrrolidine derivatives, such as “N-Propyl-2-pyrrolidinecarboxamide hydrochloride”, continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds . Future research may focus on exploring the potential therapeutic applications of these compounds.

Properties

IUPAC Name

N-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWZDLSMQNNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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